molecular formula C24H25Cl2NO2 B3993374 3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride

Cat. No.: B3993374
M. Wt: 430.4 g/mol
InChI Key: YZSLQHRKHGQOQI-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a phenylbutanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst.

    Formation of the Phenylbutanamine Backbone: This step involves the reaction of the benzodioxole derivative with a phenylbutanamine precursor under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)acrylonitrile
  • 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2.ClH/c25-22-9-6-19(7-10-22)16-26-13-12-21(14-18-4-2-1-3-5-18)20-8-11-23-24(15-20)28-17-27-23;/h1-11,15,21,26H,12-14,16-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSLQHRKHGQOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-4-phenylbutan-1-amine;hydrochloride

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